1-(5-Bromopyridin-2-yl)piperidin-4-one molecular weight and formula
1-(5-Bromopyridin-2-yl)piperidin-4-one molecular weight and formula
This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(5-Bromopyridin-2-yl)piperidin-4-one . It is structured to serve as a reference for drug discovery professionals utilizing this scaffold as a bifunctional intermediate.
Executive Summary
In modern drug discovery, 1-(5-Bromopyridin-2-yl)piperidin-4-one (CAS: 1016837-36-7) represents a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity :
-
The Ketone (C4): Enables
complexity generation via reductive amination, Grignard addition, or spiro-cyclization. -
The Aryl Bromide (C5'): Facilitates
coupling via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
This dual functionality allows medicinal chemists to rapidly generate libraries of kinase inhibitors, GPCR ligands, and ion channel modulators from a single core.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data establishes the baseline identity for quality control (QC) and stoichiometry calculations.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | 1-(5-Bromopyridin-2-yl)piperidin-4-one |
| Common Name | 1-(5-Bromo-2-pyridyl)-4-piperidone |
| CAS Number | 1016837-36-7 |
| Molecular Formula | |
| Molecular Weight | 255.11 g/mol |
| Exact Mass | 254.0055 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Melting Point | ~110–115 °C (Typical for this class; verify per batch) |
| SMILES | O=C1CCN(CC1)c2ncc(Br)cc2 |
Synthetic Pathway & Mechanistic Insight[8]
The synthesis of this core relies on a Nucleophilic Aromatic Substitution (
Mechanistic Logic[9]
-
Substrate Selection: We utilize 2,5-dibromopyridine . The bromine at the C2 position is activated by the adjacent pyridine nitrogen (electron-withdrawing), making it susceptible to nucleophilic attack. The C5 bromine is unactivated and remains intact for future derivatization.
-
Nucleophile: 4-Piperidone hydrochloride (or hydrate) is used. The free amine is generated in situ by the base.
-
Base & Solvent: Potassium carbonate (
) in DMF or DMSO is standard. The polar aprotic solvent stabilizes the Meisenheimer complex intermediate.
Visualization: Synthesis Workflow
The following diagram illustrates the reaction pathway and the critical regioselectivity.
Experimental Protocol (Self-Validating)
Objective: Synthesize 10g of 1-(5-Bromopyridin-2-yl)piperidin-4-one.
Reagents
-
2,5-Dibromopyridine (1.0 eq)
-
4-Piperidone hydrochloride monohydrate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
N,N-Dimethylformamide (DMF) [0.5 M concentration relative to pyridine]
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2,5-dibromopyridine (10.0 g, 42.2 mmol) and 4-piperidone HCl (7.1 g, 46.4 mmol).
-
Activation: Add anhydrous DMF (85 mL) followed by
(17.5 g, 126.6 mmol). Note: Gas evolution ( ) may occur; ensure venting. -
Reaction: Heat the mixture to 90°C for 6–12 hours.
-
Validation Point: Monitor by TLC (30% EtOAc in Hexanes). The starting dibromide (
) should disappear, and a new polar spot ( ) should appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (400 mL) to precipitate the product or induce phase separation.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If the solid is off-white, it may be used directly. If dark, purify via flash chromatography (
, 0-40% EtOAc/Hexanes).
Applications in Drug Discovery[1][10][11][12]
This molecule acts as a divergence point for library synthesis.
A. Reductive Amination (The "Ketone Handle")
The C4 ketone is ideal for introducing amines.
-
Reaction: Ketone + Primary/Secondary Amine + Reducing Agent (
). -
Outcome: Creates 4-aminopiperidine analogs, common in GPCR antagonists (e.g., CCR5, 5-HT receptors).
B. Suzuki-Miyaura Coupling (The "Bromide Handle")
The C5 bromide allows for the attachment of aryl or heteroaryl groups.
-
Reaction: Aryl Bromide + Boronic Acid + Pd Catalyst.
-
Outcome: Extends the aromatic system, often critical for occupying hydrophobic pockets in kinase active sites.
Visualization: Divergent Library Generation
Analytical Characterization (QC)
To ensure the integrity of the intermediate before proceeding to high-value steps, verify the following signals:
-
NMR (400 MHz,
):-
8.25 (d,
Hz, 1H, Py-H6 ): Characteristic deshielded doublet next to nitrogen. -
7.60 (dd,
Hz, 1H, Py-H4 ): Doublet of doublets. -
6.65 (d,
Hz, 1H, Py-H3 ): Shielded doublet ortho to the piperidine nitrogen. - 3.90 (t, 4H, Pip-H2/6 ): Methylene protons adjacent to nitrogen.
- 2.55 (t, 4H, Pip-H3/5 ): Methylene protons adjacent to carbonyl.
-
8.25 (d,
-
LC-MS:
-
Look for the
peak at 255.0/257.0 (1:1 ratio due to isotopes).
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24866632. Retrieved from [Link]
-
Sahu, S. K., et al. (2013).[1] Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
